molecular formula C19H21NO4 B11085132 (2Z)-3-{3-[(5-tert-butyl-2-methyl-3-furoyl)amino]phenyl}acrylic acid

(2Z)-3-{3-[(5-tert-butyl-2-methyl-3-furoyl)amino]phenyl}acrylic acid

Cat. No.: B11085132
M. Wt: 327.4 g/mol
InChI Key: QVKIOAOYTMVPNK-HJWRWDBZSA-N
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Description

(2Z)-3-{3-[(5-tert-butyl-2-methyl-3-furoyl)amino]phenyl}acrylic acid is an organic compound that features a unique combination of functional groups, including a furan ring, a phenyl ring, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-{3-[(5-tert-butyl-2-methyl-3-furoyl)amino]phenyl}acrylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butyl and methyl groups: These groups can be introduced via alkylation reactions using tert-butyl halides and methyl halides, respectively.

    Coupling with the phenyl ring: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the furan ring is coupled with a halogenated phenyl ring.

    Formation of the acrylic acid moiety: This can be achieved through a Heck reaction, where the phenyl ring is coupled with an acrylic acid derivative under palladium catalysis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-{3-[(5-tert-butyl-2-methyl-3-furoyl)amino]phenyl}acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for electrophilic aromatic substitution include nitric acid (HNO3) for nitration and bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

(2Z)-3-{3-[(5-tert-butyl-2-methyl-3-furoyl)amino]phenyl}acrylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its derivatives could be explored for their therapeutic potential, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-3-{3-[(5-tert-butyl-2-methyl-3-furoyl)amino]phenyl}acrylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and phenyl rings can participate in π-π stacking interactions, while the acrylic acid moiety can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-phenyl-2-propenoic acid: Lacks the furan ring and tert-butyl group, making it less sterically hindered.

    5-tert-butyl-2-methylfuran: Lacks the phenyl ring and acrylic acid moiety, making it less versatile in terms of chemical reactivity.

Uniqueness

(2Z)-3-{3-[(5-tert-butyl-2-methyl-3-furoyl)amino]phenyl}acrylic acid is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the furan ring, phenyl ring, and acrylic acid moiety provides a versatile platform for the development of new compounds with diverse properties.

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

(Z)-3-[3-[(5-tert-butyl-2-methylfuran-3-carbonyl)amino]phenyl]prop-2-enoic acid

InChI

InChI=1S/C19H21NO4/c1-12-15(11-16(24-12)19(2,3)4)18(23)20-14-7-5-6-13(10-14)8-9-17(21)22/h5-11H,1-4H3,(H,20,23)(H,21,22)/b9-8-

InChI Key

QVKIOAOYTMVPNK-HJWRWDBZSA-N

Isomeric SMILES

CC1=C(C=C(O1)C(C)(C)C)C(=O)NC2=CC=CC(=C2)/C=C\C(=O)O

Canonical SMILES

CC1=C(C=C(O1)C(C)(C)C)C(=O)NC2=CC=CC(=C2)C=CC(=O)O

Origin of Product

United States

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